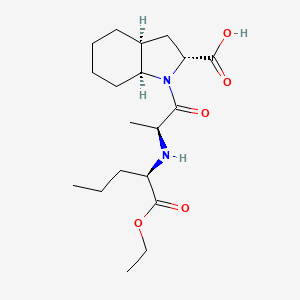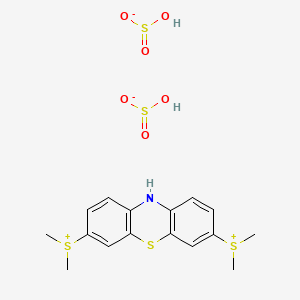
Sulfonium, (3,7-phenothiazinylene)bis(dimethyl-, disulfate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cationul fenotiazinic, also known as phenothiazine cation, is a heterocyclic compound with a tricyclic structure consisting of two benzene rings fused to a central thiazine ring. This compound is notable for its vibrant color and its ability to form stable radical cations, making it a subject of interest in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of cationul fenotiazinic typically involves the oxidation of phenothiazine. One common method is the use of strong oxidizing agents such as ferric chloride (FeCl3) or ceric ammonium nitrate (Ce(NH4)2(NO3)6) in an organic solvent like dimethylformamide (DMF) or dichloromethane (DCM). The reaction conditions often require controlled temperatures and the presence of a stabilizing agent to prevent the degradation of the cation .
Industrial Production Methods
Industrial production of cationul fenotiazinic involves large-scale oxidation processes using similar oxidizing agents but optimized for higher yields and purity. The process may include additional steps such as purification through crystallization or chromatography to ensure the stability and quality of the final product .
化学反応の分析
Types of Reactions
Cationul fenotiazinic undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more stable radical cations.
Reduction: Reduction reactions can revert the cation back to its neutral phenothiazine form.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, leading to the formation of various derivatives.
Common Reagents and Conditions
Major Products Formed
科学的研究の応用
Cationul fenotiazinic has a wide range of applications in scientific research:
作用機序
The mechanism of action of cationul fenotiazinic involves its ability to form stable radical cations. These cations can interact with various molecular targets, including enzymes and receptors, leading to a range of biological effects. The pathways involved often include redox reactions and the modulation of oxidative stress within cells .
類似化合物との比較
Similar Compounds
Phenothiazine: The parent compound, which is neutral and less reactive compared to its cationic form.
Thioxanthene: A structurally similar compound with a sulfur atom replacing the nitrogen in the central ring.
Acridine: Another tricyclic compound with similar applications but different chemical properties.
Uniqueness
Cationul fenotiazinic is unique due to its ability to form stable radical cations, which makes it particularly useful in redox chemistry and as a research tool in various scientific fields .
特性
CAS番号 |
102432-82-6 |
|---|---|
分子式 |
C16H21NO6S5 |
分子量 |
483.7 g/mol |
IUPAC名 |
(7-dimethylsulfonio-10H-phenothiazin-3-yl)-dimethylsulfanium;hydrogen sulfite |
InChI |
InChI=1S/C16H19NS3.2H2O3S/c1-19(2)11-5-7-13-15(9-11)18-16-10-12(20(3)4)6-8-14(16)17-13;2*1-4(2)3/h5-10,17H,1-4H3;2*(H2,1,2,3)/q+2;;/p-2 |
InChIキー |
CWRXCNTUAZACQN-UHFFFAOYSA-L |
正規SMILES |
C[S+](C)C1=CC2=C(C=C1)NC3=C(S2)C=C(C=C3)[S+](C)C.OS(=O)[O-].OS(=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


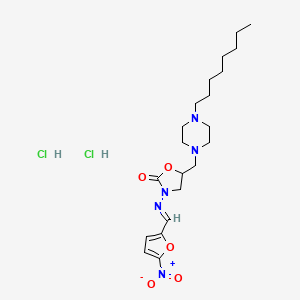
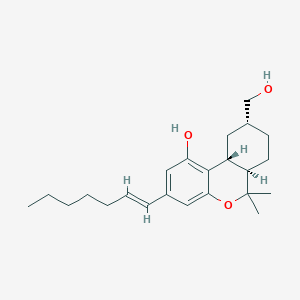
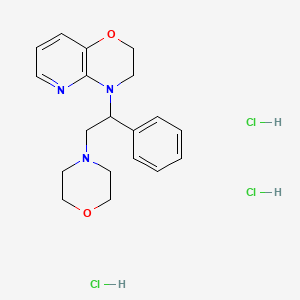
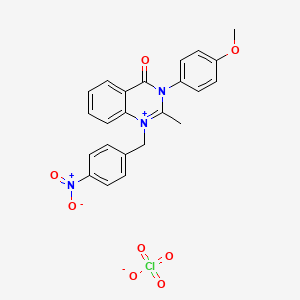
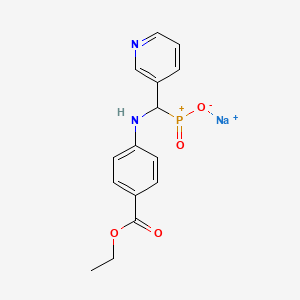
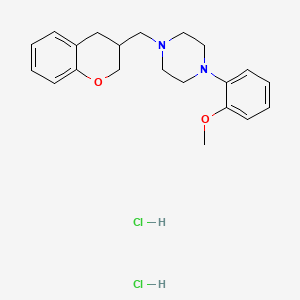
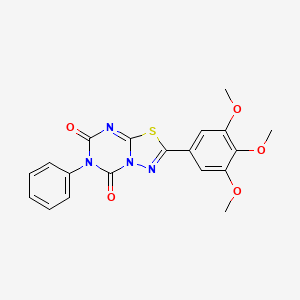
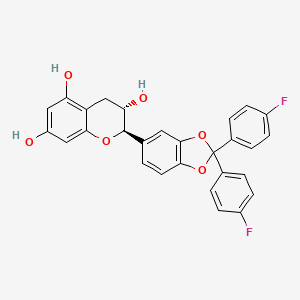
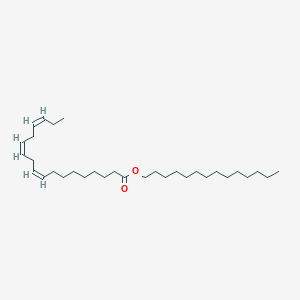

![(6aS,10aS)-9-(imidazol-1-ylmethyl)-6,6-dimethyl-3-(2-methyloctan-2-yl)-6a,7,10,10a-tetrahydrobenzo[c]chromen-1-ol](/img/structure/B12754545.png)
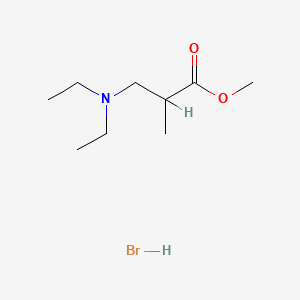
![calcium;[(Z)-1-chlorobutylideneamino] N,N-diethylcarbamate;dichloride](/img/structure/B12754554.png)
